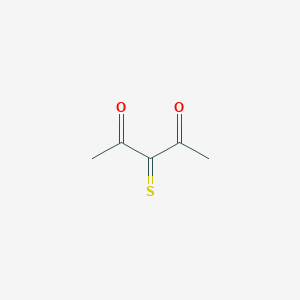
3-Thioxo-2,4-pentanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thioxo-2,4-pentanedione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is also known as acetylacetone thiosemicarbazone and has the chemical formula C6H10N4OS. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 3-Thioxo-2,4-pentanedione is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in DNA synthesis and repair. It has also been suggested that the compound acts by inducing apoptosis or programmed cell death in cancer cells.
生化学的および生理学的効果
3-Thioxo-2,4-pentanedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral and antibacterial properties. Additionally, 3-Thioxo-2,4-pentanedione has been studied for its potential use as a chelating agent in metal ion detection and removal.
実験室実験の利点と制限
One of the advantages of using 3-Thioxo-2,4-pentanedione in lab experiments is its potential use as a chelating agent in metal ion detection and removal. Additionally, the compound has been found to have antitumor, antiviral, and antibacterial properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 3-Thioxo-2,4-pentanedione in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the study of 3-Thioxo-2,4-pentanedione. One direction is the further study of its potential use as a chelating agent in metal ion detection and removal. Another direction is the development of new drugs based on the compound's antitumor, antiviral, and antibacterial properties. Additionally, the mechanism of action of 3-Thioxo-2,4-pentanedione needs to be further elucidated to better understand its potential applications.
合成法
3-Thioxo-2,4-pentanedione can be synthesized using different methods. One of the most common methods is the reaction between thiosemicarbazide and acetylacetone. The reaction takes place in the presence of a catalyst such as hydrochloric acid, and the product is obtained by recrystallization from ethanol. Another method involves the reaction between thiosemicarbazide and acetylacetone in the presence of zinc chloride as a catalyst. The product is obtained by recrystallization from ethanol or water.
科学的研究の応用
3-Thioxo-2,4-pentanedione has been the focus of scientific research due to its potential applications in various fields. It has been found to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use as a chelating agent in metal ion detection and removal. Additionally, 3-Thioxo-2,4-pentanedione has been studied for its potential use in the development of new drugs.
特性
CAS番号 |
152420-83-2 |
|---|---|
製品名 |
3-Thioxo-2,4-pentanedione |
分子式 |
C5H6O2S |
分子量 |
130.17 g/mol |
IUPAC名 |
3-sulfanylidenepentane-2,4-dione |
InChI |
InChI=1S/C5H6O2S/c1-3(6)5(8)4(2)7/h1-2H3 |
InChIキー |
VELHISLKPJRPCM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=S)C(=O)C |
正規SMILES |
CC(=O)C(=S)C(=O)C |
同義語 |
2,4-Pentanedione, 3-thioxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



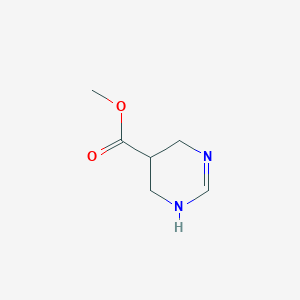
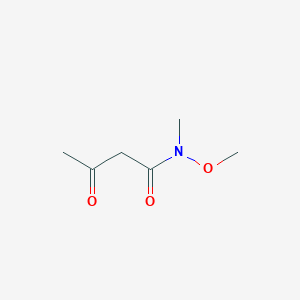
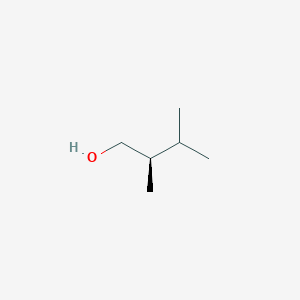
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)


![3-Methylbenz[a]anthracene](/img/structure/B134967.png)
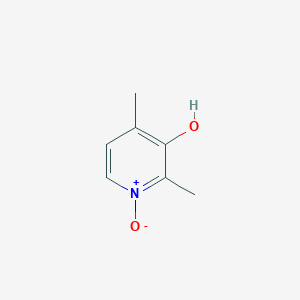
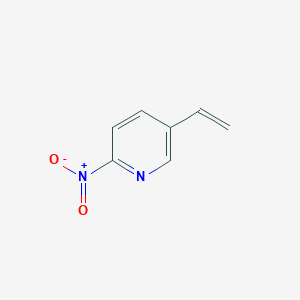
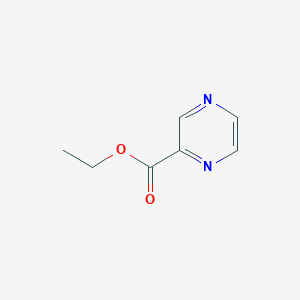
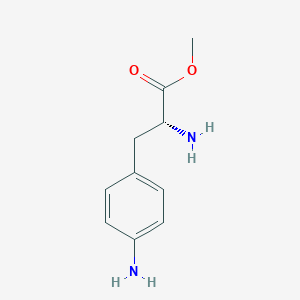
![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
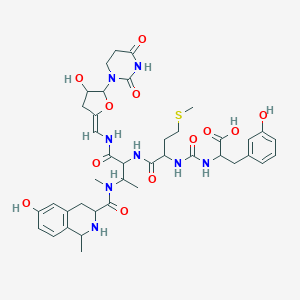
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)